molecular formula C10H12O5 B13530459 methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

Cat. No.: B13530459
M. Wt: 212.20 g/mol
InChI Key: UANTXCOQIZBHAA-MRVPVSSYSA-N
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Description

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl ester group, a dihydroxyphenyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions with reagents like acyl chlorides or sulfonyl chlorides to form esters or sulfonates.

Major Products

The major products formed from these reactions include quinones, alcohols, esters, and sulfonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:

    Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate: This compound has a similar structure but with an additional carbon in the hydroxypropanoate moiety.

    Ethyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: This compound differs by having an ethyl ester group instead of a methyl ester group.

    Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid: This compound is the acid form of the ester and has different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl(3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, also known as methyl 3-(3,4-dihydroxyphenyl)propanoate, is an organic compound with significant biological activity attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 2227784-83-8

The compound features a methyl ester group attached to a hydroxypropanoate backbone, with a dihydroxyphenyl substituent that contributes to its biological properties.

Antioxidant Properties

The dihydroxyphenyl group in this compound is known for its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's antioxidant activity can be attributed to the following mechanisms:

  • Free Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing them.
  • Metal Ion Chelation : The compound may chelate metal ions that catalyze oxidative reactions.

Anti-inflammatory Effects

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. This could lead to reduced inflammation in various models of disease. Potential mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cytokine Production : It may downregulate the production of inflammatory cytokines such as TNF-alpha and IL-6.

Biological Activity Data

Activity Type Observed Effects Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anticancer Activity :
    A study highlighted the anticancer potential of this compound against various cancer cell lines. The compound demonstrated selective cytotoxicity towards estrogen receptor-positive breast cancer cells (MCF-7) while showing minimal effects on estrogen receptor-negative cells (MDA-MB-231) .
  • Neuroprotective Effects :
    Research has suggested that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions .

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m1/s1

InChI Key

UANTXCOQIZBHAA-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=C(C=C1)O)O)O

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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